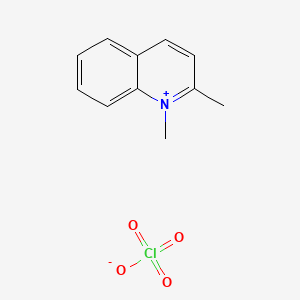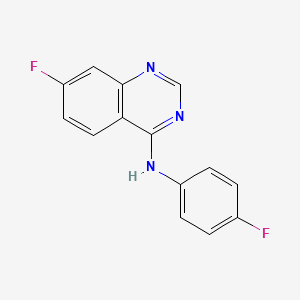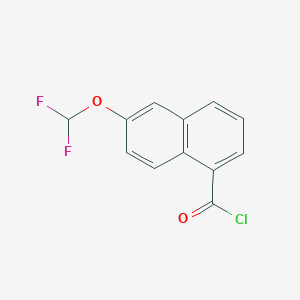
2-(Trifluoromethyl)naphthalene-1-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)naphthalene-1-acetic acid is an organic compound with the molecular formula C13H9F3O2 It is a derivative of naphthalene, characterized by the presence of a trifluoromethyl group at the second position and an acetic acid moiety at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)naphthalene-1-acetic acid typically involves the introduction of the trifluoromethyl group and the acetic acid moiety onto the naphthalene ring. One common method is the metalation of 2-(Trifluoromethyl)naphthalene followed by carboxylation. This process involves the use of organometallic reagents such as butyllithium and subsequent reaction with carbon dioxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar metalation and carboxylation techniques. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)naphthalene-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of 2-(Trifluoromethyl)naphthalene-1-ethanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(Trifluoromethyl)naphthalene-1-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-1-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Naphthalene-1-acetic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)benzoic acid: Similar structure but with a benzene ring instead of a naphthalene ring.
2-(Trifluoromethyl)phenylacetic acid: Contains a phenyl ring, differing in aromaticity and reactivity.
Uniqueness: 2-(Trifluoromethyl)naphthalene-1-acetic acid is unique due to the combination of the trifluoromethyl group and the naphthalene ring, which imparts distinct chemical reactivity and potential biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C13H9F3O2 |
|---|---|
Poids moléculaire |
254.20 g/mol |
Nom IUPAC |
2-[2-(trifluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)11-6-5-8-3-1-2-4-9(8)10(11)7-12(17)18/h1-6H,7H2,(H,17,18) |
Clé InChI |
AIDDFGVDRUYIFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B15065943.png)




![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15065986.png)




